molecular formula C19H22N2O4S2 B2362872 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034614-24-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2362872
CAS No.: 2034614-24-7
M. Wt: 406.52
InChI Key: IPNAEQITDRYUAR-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a thiophene ring, an oxazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors, often under dehydrating conditions using reagents like phosphorus oxychloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamides.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: shares similarities with other sulfonamide-containing compounds, such as:

Uniqueness

What sets this compound apart is the combination of the thiophene and oxazole rings, which may confer unique electronic and steric properties, potentially leading to novel applications and interactions not observed with other sulfonamide compounds.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-14-21-19(12-25-14)16-2-4-18(5-3-16)27(23,24)20-9-6-15(7-10-22)17-8-11-26-13-17/h2-5,8,11-13,15,20,22H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAEQITDRYUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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